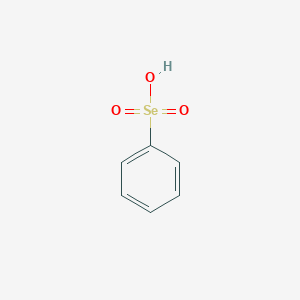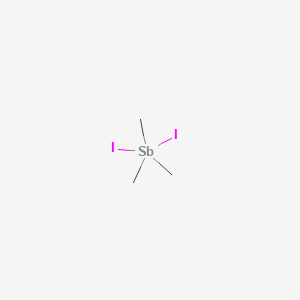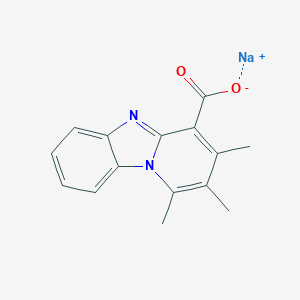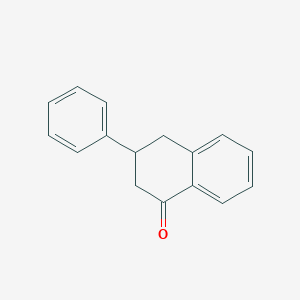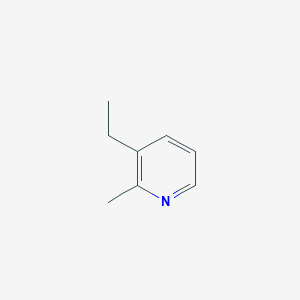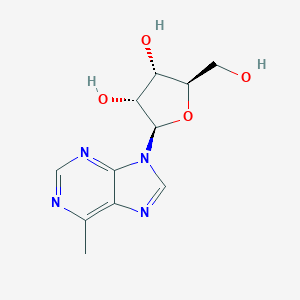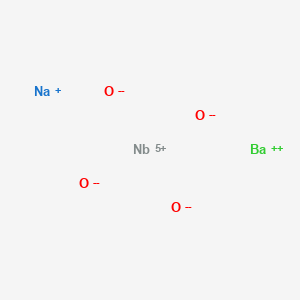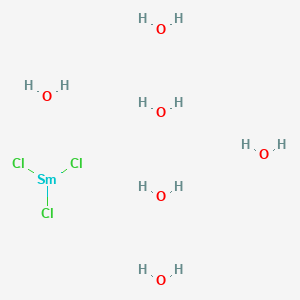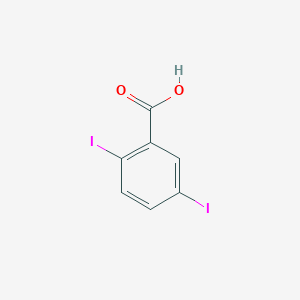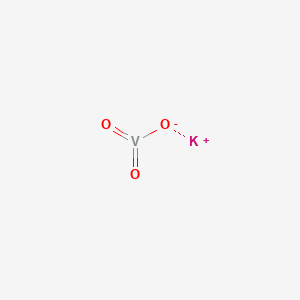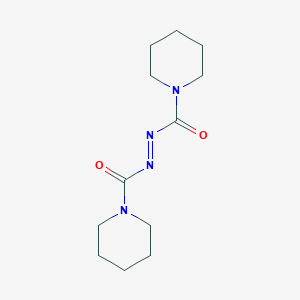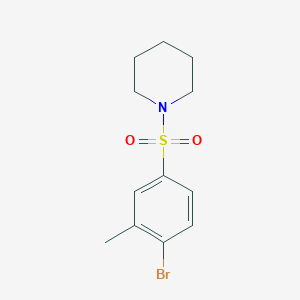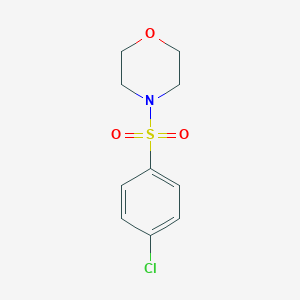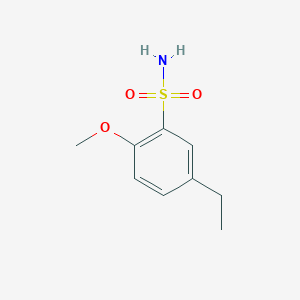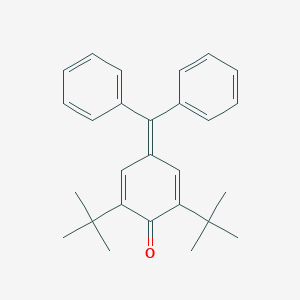
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one, also known as dibenzalacetone, is a yellow crystalline solid that is widely used in scientific research. It has a unique structure that makes it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone varies depending on the application. In coordination chemistry, it acts as a bidentate ligand, where it can coordinate to a metal ion through two oxygen atoms. In photodynamic therapy, it acts as a photosensitizer, where it can generate singlet oxygen upon exposure to light. In organic synthesis, it acts as a nucleophile, where it can attack electrophilic carbonyl groups to form carbon-carbon bonds.
Effets Biochimiques Et Physiologiques
Dibenzalacetone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, where it can scavenge free radicals and prevent oxidative damage. It has also been shown to have anti-inflammatory properties, where it can inhibit the production of inflammatory cytokines. Additionally, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has been shown to have anticancer properties, where it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Dibenzalacetone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and can be used in small quantities. However, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has some limitations. It is insoluble in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light, which can lead to degradation over time.
Orientations Futures
There are several future directions for research on 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone. One direction is to explore its potential as a photosensitizer in photodynamic therapy. Another direction is to investigate its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, research can be conducted on the use of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone as a reagent in organic synthesis, where it can be used to form carbon-carbon bonds in complex molecules.
Conclusion:
In conclusion, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone is a versatile compound that has many applications in scientific research. Its unique structure and properties make it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology. Its synthesis method is straightforward, and it has several advantages for lab experiments. Further research on 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone can lead to new discoveries and applications in the future.
Méthodes De Synthèse
The synthesis of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone involves the reaction of benzaldehyde with acetone in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through a condensation reaction, where the carbonyl group of the benzaldehyde reacts with the alpha-carbon of the acetone to form a carbon-carbon double bond. The resulting product is 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone, which can be purified through recrystallization.
Applications De Recherche Scientifique
Dibenzalacetone has been widely used in scientific research due to its unique properties. It has been used as a ligand in coordination chemistry, where it can form complexes with metal ions. It has also been used as a photosensitizer in photodynamic therapy, where it can generate singlet oxygen upon exposure to light. Additionally, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has been used as a reagent in organic synthesis, where it can be used to form carbon-carbon bonds.
Propriétés
Numéro CAS |
13131-76-5 |
|---|---|
Nom du produit |
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one |
Formule moléculaire |
C27H30O |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
4-benzhydrylidene-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C27H30O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18H,1-6H3 |
Clé InChI |
YYCJKXQRAPJWCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
Autres numéros CAS |
13131-76-5 |
Synonymes |
1-Isobutyl-3,5-dimethylcyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



